Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride
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Overview
Description
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H14Cl2N2S |
---|---|
Molecular Weight |
229.17 g/mol |
IUPAC Name |
N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-6-5-9-7(10-6)3-4-8-2;;/h5,8H,3-4H2,1-2H3;2*1H |
InChI Key |
LXZZHJYDCJSRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)CCNC.Cl.Cl |
Origin of Product |
United States |
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